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molecular formula C12H10Cl2N2OS B8559392 2-(3,4-Dichlorophenyl)-4-(1-hydrazinylideneethyl)thiophene-3-ol CAS No. 885603-19-0

2-(3,4-Dichlorophenyl)-4-(1-hydrazinylideneethyl)thiophene-3-ol

Cat. No. B8559392
M. Wt: 301.2 g/mol
InChI Key: WBXGOWFXNLOJEY-UHFFFAOYSA-N
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Patent
US08134013B2

Procedure details

2-(3,4-Dichlorophenyl)-3-hydroxy-4-(methylcarbonyl)thiophene (50 mg, 0.17 mmol) (prepared by the method disclosed in WO2004/108683) in isopropanol was stirred with hydrazine monohydrate (95 μL/0.19 mmol) at 90° C. for 1 hour, then allowed to cool to room temperature and stirred at 0° C. The precipitated solid was collected by filtration and dried to give 36 mg of the desired product (yield 69%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
95 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[S:10][CH:11]=[C:12]([C:15]([CH3:17])=O)[C:13]=2[OH:14])[CH:5]=[CH:6][C:7]=1[Cl:8].O.[NH2:19][NH2:20]>C(O)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[S:10][CH:11]=[C:12]([C:15](=[N:19][NH2:20])[CH3:17])[C:13]=2[OH:14])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C=1SC=C(C1O)C(=O)C
Step Two
Name
Quantity
95 μL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1SC=C(C1O)C(C)=NN
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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